
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid, also known as (2S,3S)-2,3-dihydroxy-4-oxo-4-phenylaminobutanoic acid, is a naturally occurring compound found in plants, animals, and microorganisms. It is an important intermediate in the biosynthesis of many secondary metabolites, such as lignin and flavonoids. It is also known as 4-oxo-4-phenylaminobutanoic acid (OPBA). (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid is a versatile compound with numerous applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Applications
One significant application of derivatives closely related to "(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid" is in the inhibition of human carbonic anhydrase I and II isoenzymes. These enzymes are crucial in physiological processes, such as the reversible hydration of carbon dioxide to bicarbonate and protons. Specific derivatives have shown strong inhibition, indicating potential therapeutic applications in diseases where carbonic anhydrase activity is dysregulated (Oktay et al., 2016).
Antimicrobial and Anticancer Activities
Another application is found in the synthesis of organotin(IV) derivatives, which have been characterized and tested for their antimicrobial, antioxidant, cytotoxic, anti-leishmanial, hemolytic, anticancer, and noncancerous activities. These derivatives display significant antimicrobial and anticancer properties, highlighting their potential as therapeutic agents (Ahmad et al., 2020).
Materials Science and Chemical Synthesis
In the realm of materials science, the photolabile properties of certain derivatives have been utilized to demonstrate optical gating in synthetic ion channels. This involves the decoration of channel surfaces with photolabile hydrophobic molecules, which can be removed by irradiation to generate hydrophilic groups. Such properties can be exploited in light-induced controlled release, sensing, and information processing applications (Ali et al., 2012).
Moreover, the oxidative degradation of related compounds by manganese peroxidase has been explored, indicating potential applications in environmental remediation and the study of oxidative processes in biological systems (Hwang et al., 2008).
Eigenschaften
IUPAC Name |
(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNRJCDXZFNLJ-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450176 |
Source


|
| Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid | |
CAS RN |
206761-64-0 |
Source


|
| Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

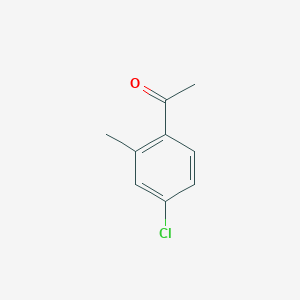

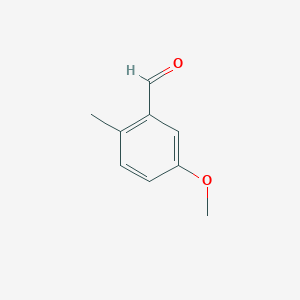

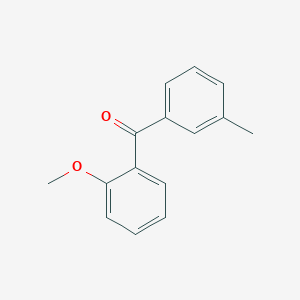
![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)
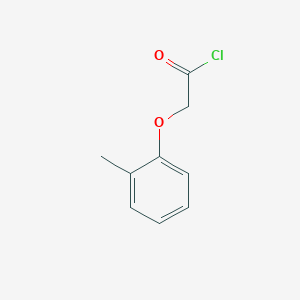

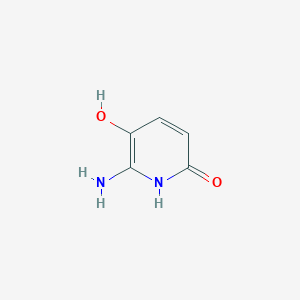
![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)

